2-(3-Hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Description
The compound is a derivative of imidazole, which is a type of heterocyclic aromatic organic compound. Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Imidazoles can be synthesized via N–H functionalization. A practical route to synthesize imidazoles involves using indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Molecular Structure Analysis
The molecular structure of imidazoles is very stable. They form stable crystalline salts with strong acids, by protonation of the imine nitrogen .Chemical Reactions Analysis
Imidazoles are subject to tautomerism, which becomes evident in unsymmetrically substituted compounds . Friedel-Crafts acylations are unknown for the azoles, clearly because of interaction between the basic nitrogen and the Lewis acid catalyst .Physical and Chemical Properties Analysis
Imidazoles are very stable compounds which do autoxidise. They are water-miscible liquids with pyridine-like odours .Mechanism of Action
Future Directions
Imidazoles have a wide variety of applications ranging from catalysis, polymeric ionic liquids to membrane material . The synthesis of well-controlled poly (1VIM) is expected to greatly expand the design and utility of vinyl imidazole-based materials and their applications in catalysis, membrane material, heavy metal removal, fuel cells and many other fields .
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-11-10-21-12-13(17-15(21)19(11)7-5-9-25-3)18(2)16(24)20(14(12)23)6-4-8-22/h10,22H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKSZHWSVUYPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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